molecular formula C16H14O3 B1360360 Methyl 4-(4-methylbenzoyl)benzoate CAS No. 64141-11-3

Methyl 4-(4-methylbenzoyl)benzoate

Cat. No. B1360360
CAS RN: 64141-11-3
M. Wt: 254.28 g/mol
InChI Key: VOWAVMDPONAQPR-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylbenzoyl)benzoate” is an organic compound that belongs to the category of aromatic esters. It is characterized by a benzene ring connected to an ester functional group .


Synthesis Analysis

The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(4-methylbenzoyl)benzoate” is C16H14O3 . The structure of the compound is similar to that of phenyl benzoate and 4-methyl-phenyl benzoate, with somewhat different bond parameters .


Chemical Reactions Analysis

Esters, including “Methyl 4-(4-methylbenzoyl)benzoate”, can react with acids to liberate heat along with alcohols and acids . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .


Physical And Chemical Properties Analysis

“Methyl 4-(4-methylbenzoyl)benzoate” is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .

Scientific Research Applications

Anaerobic Degradation Studies

Methyl 4-(4-methylbenzoyl)benzoate has been studied for its role in anaerobic degradation processes. Research conducted by Lahme et al. (2012) on the anaerobic degradation of 4-methylbenzoate revealed specific pathways involving 4-methylbenzoyl-CoA. This study provided insights into the microbial degradation processes of aromatic compounds, highlighting the environmental relevance of methyl 4-(4-methylbenzoyl)benzoate in bioremediation efforts (Lahme et al., 2012).

Spectral Analysis and Structural Elucidation

In the field of chemistry, Şahin et al. (2015) conducted a study on the synthesis and spectral analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. This work focused on the compound's structural elucidation using various spectroscopic techniques, demonstrating the importance of methyl 4-(4-methylbenzoyl)benzoate in synthetic chemistry and materials science (Şahin et al., 2015).

Chromatographic Applications

Francotte (1998) explored the use of derivatives of methyl 4-(4-methylbenzoyl)benzoate for improving chromatographic resolution. This research highlighted the compound's utility in analytical chemistry, particularly in the enantiomeric separation of racemic alcohols, which is crucial for pharmaceutical applications (Francotte, 1998).

Environmental Microbiology

Cowles et al. (2000) investigated the regulatory pathways of aromatic acid degradation in Pseudomonas putida, where compounds similar to methyl 4-(4-methylbenzoyl)benzoate played a significant role. This study provided a deeper understanding of microbial metabolism and its potential applications in environmental biotechnology (Cowles et al., 2000).

Safety And Hazards

“Methyl 4-(4-methylbenzoyl)benzoate” can cause irritation upon contact with the skin, eyes, or respiratory system . It is generally considered safe for use in food and cosmetic products within established limits .

properties

IUPAC Name

methyl 4-(4-methylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWAVMDPONAQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214352
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylbenzoyl)benzoate

CAS RN

64141-11-3
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SL Arutyunyan - 2005 - rave.ohiolink.edu
Acne vulgaris is the most common skin disorder whose pathogenesis appears to be multifactorial. A synthetic scheme for a new multifunctional peroxyester compound for acne …
Number of citations: 3 rave.ohiolink.edu
MM Rahman, DJ Pyle, E Bisz, B Dziuk… - The Journal of …, 2021 - ACS Publications
The development of efficient methods for facilitating N–C(O) bond activation in amides is an important objective in organic synthesis that permits the manipulation of the traditionally …
Number of citations: 11 pubs.acs.org
X Li, G Zou - Journal of Organometallic Chemistry, 2015 - Elsevier
A general and efficient acylative Suzuki coupling of active amides with diarylborinic acids has been achieved by using 1 mol% Pd(PCy 3 ) 2 Cl 2 /0.6 mol% PCy 3 as catalyst system …
Number of citations: 68 www.sciencedirect.com
S Si, C Wang, N Zhang, G Zou - The Journal of Organic Chemistry, 2016 - ACS Publications
This note describes a dimethyl dicarbonate-assisted, Pd(OAc) 2 /PPh 3 -catalyzed acylative Suzuki coupling of carboxylic acids with diarylborinic acids or tetraarylboronates for practical …
Number of citations: 39 pubs.acs.org
MM Rahman - 2021 - search.proquest.com
The amide bond is one of the most important functional group in chemistry, biology and materials science. At the same time, NHCs (NHC= N-heterocyclic carbene) are among the most …
Number of citations: 2 search.proquest.com
BK Shah - 2003 - search.proquest.com
tert-Butyl aroylperbenzoates (BP) constitute a potential and efficient photoinitiator system for radical polymerization. A detail of the photophysical and photochemical mechanisms, …
Number of citations: 2 search.proquest.com
X Qi, LB Jiang, HP Li, XF Wu - Chemistry–A European Journal, 2015 - Wiley Online Library
A practical palladium‐catalyzed carbonylative Suzuki coupling of aryl halides under carbon monoxide gas‐free conditions has been developed. Here, formic acid was utilized as the …

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